N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclohexanecarboxamide
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring, followed by the introduction of the cyano group and the cyclohexanecarboxamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The cyano and carboxamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carboxamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,5-dihydro-1,2-oxazole-3-carboxamide
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CYCLOHEXANECARBOXAMIDE stands out due to its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C15H18N2OS |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H18N2OS/c16-9-12-11-7-4-8-13(11)19-15(12)17-14(18)10-5-2-1-3-6-10/h10H,1-8H2,(H,17,18) |
InChI Key |
AMJGXCWZABGLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
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